N-(5-Oxo-L-prolyl)-L-histidinohydrazide
Description
N-(5-Oxo-L-prolyl)-L-histidinohydrazide is a peptide-derived hydrazide compound featuring a 5-oxo-pyrrolidine (L-pyroglutamate) moiety conjugated to L-histidine via a hydrazide linkage. This compound is primarily recognized for its role in synthesizing peptide hormones, particularly luteinizing hormone (LH) and follicle-stimulating hormone (FSH) releasing agents. The synthesis involves the azide method, where N-(5-Oxo-L-prolyl)-L-histidine hydrazide is condensed with L-tryptophan benzyl ester, followed by hydrazine hydrate treatment to yield intermediates for hormone-releasing peptides .
Properties
CAS No. |
25575-89-7 |
|---|---|
Molecular Formula |
C11H16N6O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H16N6O3/c12-17-11(20)8(3-6-4-13-5-14-6)16-10(19)7-1-2-9(18)15-7/h4-5,7-8H,1-3,12H2,(H,13,14)(H,15,18)(H,16,19)(H,17,20)/t7-,8-/m0/s1 |
InChI Key |
ZNCVCDONTDKDNY-YUMQZZPRSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)NN |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Synthesis: N-(5-Oxo-L-prolyl)-L-histidinohydrazide utilizes peptide-specific azide coupling , whereas simpler 5-oxopyrrolidine derivatives (e.g., compounds in Table 1) are synthesized via hydrazide-aldehyde condensations .
- Functional Groups: The histidine imidazole ring distinguishes this compound from analogs with aryl or heteroaryl substituents (e.g., nitrothiophene or methoxybenzylidene groups) .
Table 2: Functional Comparison
Key Observations:
- Hormone Synthesis: this compound’s role in peptide hormone synthesis is unique among hydrazide analogs, which predominantly exhibit catalytic or antimicrobial functions .
- Catalytic Efficiency: N-(Benzyloxycarbonyl)-L-histidinohydrazide-derived nanoparticles show catalytic rates 10-fold higher than natural lipase, highlighting the advantage of histidine-metal coordination .
- Antibacterial vs. Anti-Cancer : Hydrazones like N′-(2-methoxybenzylidene)-5-oxopyrrolidine-3-carbohydrazide lack specificity , while pyrazole carbohydrazides demonstrate selective anti-proliferative effects .
Spectral and Physicochemical Properties
Table 3: Spectral Data Comparison
Key Observations:
- Spectral Gaps: Limited data exist for this compound, whereas nitrothiophene and methoxybenzylidene analogs are well-characterized via IR and elemental analysis .
- Hydrazide Signatures : All compounds share C=O (1650–1700 cm⁻¹) and C=N (1500–1600 cm⁻¹) peaks, confirming hydrazide/hydrazone formation .
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